Chloromethyl cyclopentanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl cyclopentanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-5-10-7(9)6-3-1-2-4-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIGGKIEVXZSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290298 | |
| Record name | Chloromethyl cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150864-99-6 | |
| Record name | Chloromethyl cyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150864-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chloromethyl Cyclopentanecarboxylate Esters
Direct Esterification Pathways to Halomethyl Esters
The final step in the synthesis of chloromethyl cyclopentanecarboxylate (B8599756) involves the formation of the chloromethyl ester from cyclopentanecarboxylic acid. Direct esterification pathways are employed to introduce the reactive chloromethyl group.
Reaction of Carboxylic Acid Metallic Salts with Dihalomethanes
A primary method for the synthesis of halomethyl esters is the reaction of a metallic salt of a carboxylic acid with a dihalomethane. In this procedure, cyclopentanecarboxylic acid is first deprotonated by a suitable base, such as an alkali metal hydroxide (B78521) or carbonate, to form the corresponding cyclopentanecarboxylate salt (e.g., sodium or potassium cyclopentanecarboxylate).
This salt is then treated with a dihalomethane, such as dichloromethane (B109758) or bromochloromethane (B122714). The carboxylate anion acts as a nucleophile, displacing one of the halogen atoms on the dihalomethane in a nucleophilic substitution reaction (SN2). This process yields the desired chloromethyl cyclopentanecarboxylate and a metal halide salt as a byproduct. The choice of dihalomethane and reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and minimizing side reactions.
Role of Phase-Transfer Catalysis in Halomethyl Ester Formation
The reaction between the metallic carboxylate salt, which is often soluble in an aqueous phase, and the dihalomethane, which is typically soluble in an organic phase, can be significantly accelerated by the use of phase-transfer catalysis (PTC). ethz.ch A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the carboxylate anion from the aqueous phase to the organic phase. chegg.com
The mechanism involves the exchange of the catalyst's counter-ion for the carboxylate anion, forming an ion pair that is soluble in the organic medium. chegg.com This organic-soluble ion pair can then readily react with the dihalomethane. The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the ability to use a biphasic solvent system, which simplifies product isolation and purification. ethz.chchegg.com This methodology has been successfully applied to the synthesis of other chloromethyl esters, such as chloromethyl benzoate (B1203000), demonstrating its utility for this type of transformation. orgsyn.org
Interactive Data Table: Key Components in PTC-Mediated Esterification
| Component | Role | Example(s) |
|---|---|---|
| Carboxylic Acid Salt | Nucleophile Source | Sodium Cyclopentanecarboxylate |
| Dihalomethane | Electrophile / Chloromethyl Source | Dichloromethane, Bromochloromethane |
| Phase-Transfer Catalyst | Anion Transport Agent | Tetrabutylammonium bromide, Aliquat 336 |
| Solvent System | Biphasic Medium | Water / Toluene, Water / Dichloromethane |
Synthesis of the Cyclopentanecarboxylic Acid Moiety as a Precursor
The availability of cyclopentanecarboxylic acid is fundamental to the synthesis of its chloromethyl ester. Various synthetic routes have been developed to produce this key precursor.
Ring Contraction Reactions from Cyclohexanone (B45756) Derivatives (e.g., Favorskii Rearrangement)
One of the most established methods for synthesizing the cyclopentane (B165970) ring is through the ring contraction of a six-membered ring precursor. The Favorskii rearrangement is a prime example of this strategy. guidechem.com This reaction involves the base-induced rearrangement of an α-halo ketone. guidechem.com
Specifically, 2-chlorocyclohexanone (B41772) can be treated with a base, such as sodium methoxide, to yield methyl cyclopentanecarboxylate. researchgate.netwikipedia.orggoogle.com The reaction mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the alkoxide nucleophile to form the ring-contracted ester. guidechem.com Subsequent hydrolysis of the resulting ester provides cyclopentanecarboxylic acid. researchgate.net This method is highly effective, with detailed procedures reporting yields of 72-78% for the ester from 2-chlorocyclohexanone. google.com A patent also describes a method for synthesizing cyclopentanecarboxylic acid via the rearrangement of a monosubstituted halogenated cyclohexanone under alkaline conditions. mdpi.com
Interactive Data Table: Favorskii Rearrangement for Cyclopentanecarboxylic Acid Synthesis
| Starting Material | Key Reagent | Intermediate Product | Final Product (after hydrolysis) | Reported Yield |
|---|---|---|---|---|
| 2-Chlorocyclohexanone | Sodium Methoxide | Methyl Cyclopentanecarboxylate | Cyclopentanecarboxylic Acid | 72-78% (for the ester) google.com |
Carbonylation and Hydrocarboxylation Strategies
Modern catalytic methods provide direct routes to cyclopentanecarboxylic acid from simpler precursors. Palladium-catalyzed hydrocarboxylation of cyclopentene (B43876) is a notable example. researchgate.net This reaction involves the addition of a hydrogen atom and a carboxyl group across the double bond of cyclopentene, typically using carbon monoxide (CO) and a hydrogen source like water or formic acid. researchgate.net
Similarly, the carbonylation of cyclopentyl alcohol with catalysts like nickel carbonyl has also been reported as a viable synthetic pathway. google.com These methods are advantageous due to their high atom economy, directly converting readily available feedstocks into the desired carboxylic acid.
Transformation of Camphor (B46023) and Related Terpenoid Precursors
Nature provides complex molecular scaffolds that can be chemically or biochemically transformed. Terpenoids, such as camphor, serve as potential chiral pool starting materials for various chemical syntheses. nih.gov The degradation of camphor, particularly by microorganisms like Pseudomonas putida, involves a series of enzymatic oxidation and ring-cleavage steps that produce cyclopentane-based intermediates. ethz.chresearchgate.net
The established (+)-camphor degradation pathway proceeds through hydroxylation and dehydrogenation to form 2,5-diketocamphane. ethz.ch A subsequent Baeyer-Villiger monooxygenase-catalyzed reaction cleaves the bicyclic ring system to form a lactone, which can be further processed to derivatives like 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate. ethz.chresearchgate.net While these biological pathways lead to substituted cyclopentane structures rather than the simple unsubstituted cyclopentanecarboxylic acid, they demonstrate the feasibility of transforming the camphor skeleton into a five-membered ring system. These pathways are more relevant to biocatalysis and the synthesis of complex derivatives than to the bulk production of the simple parent acid.
Electrochemical Decarboxylation Approaches to Carboxylic Acids
Electrochemical methods offer a powerful and environmentally conscious alternative for organic synthesis, utilizing electricity to drive chemical transformations. rsc.org The decarboxylation of carboxylic acids through electrolysis is a prominent example, providing routes to various organic molecules. nih.gov These reactions are broadly categorized into Kolbe and non-Kolbe electrolysis, distinguished by the fate of the intermediate radical species.
Kolbe Electrolysis
The Kolbe reaction is a classic electro-organic process involving the anodic oxidation of a carboxylate salt. ajol.info The mechanism proceeds through a two-stage radical process. rwth-aachen.de First, the carboxylate ion is oxidized at the anode to form a carboxyl radical, which then rapidly undergoes decarboxylation to produce an alkyl radical. nih.gov Two of these alkyl radicals then dimerize to form a new carbon-carbon bond. ajol.info
For instance, the electrolysis of acetic acid yields ethane (B1197151) and carbon dioxide. rwth-aachen.de If a mixture of two different carboxylates is used, a statistical mixture of homo-dimerized and cross-coupled products is typically obtained. rwth-aachen.de This method is primarily suited for the synthesis of symmetrical alkanes. nih.gov
Non-Kolbe Electrolysis
In contrast, non-Kolbe electrolysis occurs when the radical intermediate formed after decarboxylation is further oxidized at the anode to a carbocation. rsc.org This process is favored when the radical is stabilized, for example, by the presence of α-heteroatoms. rsc.org The resulting carbocation can then be trapped by a nucleophile present in the reaction medium, such as the solvent. rsc.org This pathway avoids the radical dimerization characteristic of the Kolbe reaction and allows for the introduction of new functional groups. nih.gov For example, the electrolysis of N-acylated amino acids in methanol (B129727) can yield N,O-acetals via a carbocationic intermediate. rsc.org The choice of electrode material and current density can significantly influence the selectivity between the Kolbe and non-Kolbe pathways. wikipedia.org
Table 1: Comparison of Kolbe and Non-Kolbe Electrolysis
| Feature | Kolbe Electrolysis | Non-Kolbe Electrolysis |
|---|---|---|
| Primary Intermediate | Alkyl Radical (R·) | Carbocation (R+) |
| Primary Product | Dimer (R-R) | Product of Nucleophilic Trapping (e.g., R-Nu) |
| Electron Transfer | One-electron oxidation (per carboxylate) | Two-electron oxidation (per carboxylate) |
| Typical Substrates | Simple aliphatic carboxylic acids | Carboxylic acids with stabilizing groups (e.g., α-heteroatoms) |
| Key Outcome | C-C bond formation (dimerization) | C-Nu bond formation (functionalization) |
Biocatalytic Routes to Cyclopentanecarboxylic Acids
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. While enzymes like carboxylate reductases (CARs) are known to reduce various carboxylic acids to aldehydes, specific biocatalytic routes for the direct synthesis of cyclopentanecarboxylic acid are not extensively documented in the current literature. rwth-aachen.denih.gov
Generally, the biocatalytic reduction of carboxylic acids is a thermodynamically challenging process. nih.gov Enzymes such as aldehyde oxidoreductases and carboxylate reductases have evolved to catalyze this reaction. nih.gov CARs, for example, activate the carboxylic acid by forming an acyl-AMP intermediate at the expense of ATP, which is then reduced by NADPH to the corresponding aldehyde. rwth-aachen.de
Lipases are another class of enzymes widely used in organic synthesis, particularly for their ability to catalyze esterification and hydrolysis with high regio- and enantioselectivity. nih.gov They have been employed in the synthesis of various esters and polyesters. nih.govresearchgate.net While lipases can act on carboxylic acids, their application is typically in the formation or cleavage of ester bonds rather than the synthesis of the carboxylic acid core itself. For instance, lipases can catalyze the polycondensation of dicarboxylic acids and glycols. researchgate.net
Although direct enzymatic synthesis of cyclopentanecarboxylic acid from simpler precursors appears to be an underexplored area, the potential for developing such a route exists, possibly through engineered enzymes or novel biocatalytic pathways.
Introduction of the Chloromethyl Functional Group
General Principles of Chloromethylation Reactions
Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto a substrate. researchgate.net In the context of aromatic compounds, this is often achieved through the Blanc chloromethylation reaction. nih.govpatsnap.com This reaction involves treating an aromatic ring with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). nih.govrsc.org
The mechanism involves the protonation of formaldehyde by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. rsc.orgelsevierpure.com The aromatic ring then acts as a nucleophile, attacking the activated formaldehyde in a manner similar to a Friedel-Crafts alkylation. rsc.orgnih.gov This results in the formation of a hydroxymethylated intermediate (a benzyl (B1604629) alcohol derivative), which is subsequently converted to the corresponding chloromethyl arene under the reaction conditions. nih.govrsc.org While effective, this method is known to produce the highly carcinogenic by-product bis(chloromethyl) ether, necessitating careful handling. rsc.orgelsevierpure.com
Utilization of α-Halo Ethers as Chloromethylating Agents (e.g., Chloromethyl Methyl Ether)
α-Halo ethers, particularly chloromethyl methyl ether (CH₃OCH₂Cl, CMME), serve as potent chloromethylating agents. nih.govgoogle.com CMME can be used as an alternative to the formaldehyde/HCl system in some variations of the Blanc reaction for the chloromethylation of aromatic compounds. nih.govgoogle.com
More relevant to the synthesis of chloromethyl esters, CMME is used to introduce the methoxymethyl (MOM) protecting group onto alcohols and other functional groups. google.com The synthesis of chloromethyl esters from carboxylic acids can be achieved through various methods. One approach involves the reaction of an α,β-unsaturated carboxylic acid chloride with formaldehyde in the presence of a Lewis acid catalyst like ferric chloride or stannic chloride. youtube.com Another strategy utilizes reagents like chloromethyl chlorosulfate (B8482658), which has proven effective for synthesizing chloromethyl esters of certain antibiotics under phase-transfer conditions. nih.gov
CMME itself is a valuable reagent but is also recognized as a human carcinogen, and its use is strictly regulated. google.comyoutube.comorgsyn.org Safer methods for its in situ generation have been developed, for example, by reacting dimethoxymethane (B151124) with an acyl chloride in the presence of a catalytic amount of a zinc(II) salt. orgsyn.org This approach generates a solution of CMME that can be used directly, minimizing handling and exposure to the isolated carcinogen.
Esterification Reactions for Cyclopentanecarboxylate Esters
Fischer Esterification Processes
Fischer-Speier esterification is a fundamental method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ajol.inforwth-aachen.de This reaction is a reversible equilibrium process. ajol.inforwth-aachen.de
The mechanism involves several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. rwth-aachen.de
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. rwth-aachen.dewikipedia.org
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. ajol.info
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group. ajol.info
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. wikipedia.org
Because the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side and achieve high yields. rwth-aachen.de According to Le Châtelier's principle, this can be accomplished by either using a large excess of one reactant (typically the alcohol, which can also serve as the solvent) or by removing one of the products (usually water) as it is formed. ajol.info Water can be removed by azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents. nih.govrwth-aachen.de
Table 2: Key Steps in Fischer Esterification Mechanism
| Step | Description |
|---|---|
| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it. |
| 2. Nucleophilic Attack | The alcohol attacks the electrophilic carbonyl carbon. |
| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |
| 4. Proton Transfer | A proton shifts to create a good leaving group (H₂O). |
| 5. Elimination | The water molecule is eliminated. |
| 6. Deprotonation | The protonated ester loses a proton to yield the final product and regenerate the catalyst. |
Acylation with Acid Halides and Anhydrides
One of the most direct and common methods for the preparation of esters is the reaction of an alcohol with an acyl halide or anhydride. In the context of synthesizing this compound, this would involve the reaction of cyclopentanecarbonyl chloride with a suitable source of a chloromethyl alcohol equivalent, such as paraformaldehyde.
The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂). The probable mechanism commences with the coordination of the Lewis acid to the oxygen of paraformaldehyde, which facilitates its depolymerization and activation towards nucleophilic attack. The carbonyl oxygen of cyclopentanecarbonyl chloride then attacks the activated formaldehyde species. A subsequent rearrangement and expulsion of the chloride ion leads to the formation of an acyl chloromethyl ether intermediate, which upon further reaction and workup yields the desired this compound.
A closely analogous and well-documented procedure is the synthesis of chloromethyl acetate (B1210297) from acetyl chloride and paraformaldehyde with a catalytic amount of anhydrous zinc chloride. This reaction proceeds with high yield and serves as a strong model for the synthesis of the title compound.
Table 1: Representative Reaction Conditions for Acylation Route
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |
| Cyclopentanecarbonyl chloride | Paraformaldehyde | Anhydrous ZnCl₂ | Dichloromethane | 0 °C to 90 °C | High (estimated) |
Nucleophilic Substitution (S\textsubscript{N}2) with Carboxylate Anions
An alternative synthetic strategy involves the nucleophilic substitution of a halide on a chloromethylating agent by a cyclopentanecarboxylate anion. This S\textsubscript{N}2 reaction is a powerful method for forming the ester bond. The carboxylate anion can be pre-formed by reacting cyclopentanecarboxylic acid with a suitable base, such as an alkali metal hydroxide or carbonate, to yield the corresponding salt (e.g., sodium cyclopentanecarboxylate or potassium cyclopentanecarboxylate).
This carboxylate salt is then reacted with a dihalomethane, such as bromochloromethane or dichloromethane, where the carboxylate anion displaces one of the halogen atoms. To facilitate the reaction between the aqueous-soluble carboxylate and the organic-soluble dihalomethane, a phase-transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt, transports the carboxylate anion into the organic phase, allowing the reaction to proceed at a reasonable rate under mild conditions.
A relevant example is the synthesis of chloromethyl benzoate via the phase-transfer catalyzed esterification of benzoic acid with chloromethyl chlorosulfate. wikipedia.org This demonstrates the feasibility of using PTC for the formation of chloromethyl esters from their corresponding carboxylic acids.
Table 2: Key Components for Nucleophilic Substitution Route
| Carboxylate Source | Chloromethylating Agent | Catalyst System | Reaction Type |
| Cyclopentanecarboxylic acid + Base | Bromochloromethane | Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | S\textsubscript{N}2 |
| Sodium cyclopentanecarboxylate | Dichloromethane | Phase-Transfer Catalyst | S\textsubscript{N}2 |
Transesterification Methodologies
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound via this route, one could start with a readily available ester of cyclopentanecarboxylic acid, such as methyl cyclopentanecarboxylate, and react it with chloromethanol (B13452849) in the presence of a catalyst.
This equilibrium-driven reaction can be catalyzed by either an acid or a base. Acid catalysis, using mineral acids like sulfuric acid or sulfonic acids, proceeds by protonation of the carbonyl oxygen of the starting ester, which enhances its electrophilicity for attack by chloromethanol. The reaction is typically driven to completion by using a large excess of the alcohol or by removing the liberated methanol.
Base-catalyzed transesterification, employing alkoxides such as sodium methoxide, involves the nucleophilic attack of the chloromethoxide on the ester carbonyl. However, for a substrate like chloromethanol, a basic catalyst could potentially lead to side reactions involving the chloro substituent. Therefore, acid-catalyzed conditions are generally preferred for this specific transformation. While no direct literature precedent for the transesterification with chloromethanol to produce this compound is readily available, the general principles of transesterification suggest this as a viable, albeit potentially low-yielding, synthetic pathway.
Table 3: Proposed Transesterification Reaction Parameters
| Starting Ester | Alcohol | Catalyst | Driving Force |
| Methyl cyclopentanecarboxylate | Chloromethanol | Sulfuric Acid (H₂SO₄) | Excess chloromethanol / Removal of methanol |
Steglich Esterification and Mild Esterification Conditions
The Steglich esterification is a particularly mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is advantageous for sensitive substrates. nih.govorganic-chemistry.org This reaction is mediated by a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org
For the synthesis of this compound, this would involve the reaction of cyclopentanecarboxylic acid with chloromethanol in the presence of DCC and a catalytic amount of DMAP. The reaction mechanism is initiated by the protonation of DCC by the carboxylic acid, forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium salt. This species is subsequently attacked by the alcohol (chloromethanol) to furnish the desired ester and dicyclohexylurea (DCU) as a byproduct.
The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane. organic-chemistry.org The mild conditions of the Steglich esterification make it a promising method for the synthesis of this compound, potentially avoiding side reactions that might occur under harsher conditions.
Table 4: Reagents for Steglich Esterification
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent |
| Cyclopentanecarboxylic acid | Chloromethanol | N,N'-Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane |
Reaction Mechanisms and Kinetics of Halomethyl Cyclopentanecarboxylate Esters
Nucleophilic Substitution Pathways at the Chloromethyl Center
Nucleophilic substitution at the primary carbon of the chloromethyl group is a key reaction pathway for chloromethyl cyclopentanecarboxylate (B8599756). This transformation involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The reaction can proceed through two primary mechanistic pathways: a concerted (SN2) mechanism or a stepwise (SN1) mechanism.
Concerted (SN2) Mechanisms and Stereochemical Inversion
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. egyankosh.ac.in This backside attack leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.org For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group. quora.com
In the case of chloromethyl cyclopentanecarboxylate, the primary nature of the chloromethyl carbon makes it highly susceptible to SN2 attack. Steric hindrance is a major factor influencing SN2 reaction rates, and primary halides are the least sterically hindered, favoring this pathway. khanacademy.org The transition state involves a pentacoordinate carbon atom, partially bonded to both the incoming nucleophile and the departing chloride ion. masterorganicchemistry.com
The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, leading to a second-order rate law: Rate = k[R-Cl][Nu⁻]. youtube.com Strong, negatively charged nucleophiles generally favor the SN2 mechanism. youtube.com
Table 1: Stereochemical Outcome of SN2 Reactions
| Starting Material Configuration | Product Configuration |
|---|---|
| R | S |
This table illustrates the predictable stereochemical inversion characteristic of SN2 reactions, assuming the reaction occurs at a chiral center.
Stepwise (SN1) Mechanisms and Carbocation Intermediate Formation
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. youtube.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. nih.govkhanacademy.org The second step is the rapid attack of a nucleophile on the planar carbocation. youtube.com
For this compound, the formation of a primary carbocation (cyclopentylmethanyl cation) would be highly unstable. Generally, the stability of carbocations follows the order: tertiary > secondary > primary. nih.gov Therefore, the SN1 pathway is generally disfavored for primary halides like this compound under typical conditions. quora.com
However, if the reaction conditions strongly favor ionization, such as in a highly polar, protic solvent, an SN1 pathway might be possible, especially if carbocation rearrangement can lead to a more stable intermediate. The planar nature of the carbocation intermediate allows the nucleophile to attack from either face, which would lead to a mixture of enantiomers if the carbon were chiral, resulting in racemization. egyankosh.ac.in The rate of an SN1 reaction is dependent only on the concentration of the substrate, following a first-order rate law: Rate = k[R-Cl]. quora.com
Rearrangement Processes Involving Carbocations (e.g., Cyclopropylcarbinyl Rearrangements)
Should a carbocation intermediate form in reactions of cyclopentanecarboxylate derivatives, it could potentially undergo rearrangements to form a more stable carbocation. While this compound itself would not directly form a cyclopropylcarbinyl cation, related structures with cyclopropyl (B3062369) groups are known to undergo complex rearrangements. Cyclopropylcarbinyl cations can be in equilibrium with homoallylic cations and bicyclobutonium ions, leading to a variety of products. The stability of these intermediates and the barriers to their rearrangement are influenced by substituents on the ring.
In the context of cyclopentyl systems, if a carbocation were to form on a carbon adjacent to the ring, a ring expansion to a more stable cyclohexyl cation could be envisioned. However, for the primary carbocation that would form from this compound, such a rearrangement is less likely than a direct SN2 reaction.
Ester Hydrolysis Mechanisms
The ester functional group in this compound can undergo hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of an ester is a reversible process. The mechanism, typically AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), involves several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. This converts the -OR' group into a better leaving group (-R'OH).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (in this case, what would become methanol (B129727) after protonation of the chloromethoxy group, though the chloromethyl group's reactivity complicates this).
Deprotonation: The protonated carboxylic acid then loses a proton to a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product (cyclopentanecarboxylic acid).
Base-Catalyzed Hydrolysis (Saponification)
The base-catalyzed hydrolysis of esters, a reaction commonly known as saponification, is a cornerstone of organic chemistry. ucalgary.caorganicchemistrytutor.com For this compound, this process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This initial attack leads to the formation of a tetrahedral intermediate. organicchemistrytutor.commasterorganicchemistry.com The subsequent collapse of this intermediate results in the expulsion of the chloromethoxide ion and the formation of a cyclopentanecarboxylic acid.
The general mechanism for the base-catalyzed hydrolysis of an ester is as follows:
Nucleophilic attack by the hydroxide ion on the carbonyl carbon. organicchemistrytutor.com
Formation of a tetrahedral intermediate. masterorganicchemistry.com
Elimination of the leaving group (alkoxide).
Deprotonation of the carboxylic acid by the alkoxide. chemistrysteps.com
This mechanism is a type of nucleophilic acyl substitution. ucalgary.ca
Intramolecular Catalysis and Neighboring Group Participation in Hydrolysis
Intramolecular catalysis can significantly accelerate reaction rates when a catalytic group is part of the reacting molecule itself. libretexts.org In the context of halomethyl cyclopentanecarboxylate esters, the proximity of the chloromethyl group to the ester functionality can lead to neighboring group participation (NGP). NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org
This participation can lead to the formation of a cyclic intermediate, which can stabilize the transition state and increase the rate of reaction. nih.gov For instance, the hydrolysis of certain esters is enhanced by the participation of a neighboring carboxyl group, which can act as an intramolecular nucleophile or general base. libretexts.orgrsc.orgrsc.org While direct evidence for NGP in the hydrolysis of this compound is not extensively documented in the provided search results, the principle remains a crucial consideration in understanding its reactivity. The participation of a neighboring group often results in the retention of stereochemistry at the reaction center due to a double inversion mechanism. spcmc.ac.inlibretexts.org
Studies on similar systems, such as the hydrolysis of esters with neighboring hydroxyl or acyloxy groups, have demonstrated significant rate enhancements attributed to NGP. nih.govrsc.org The formation of a five-membered ring intermediate is often invoked in these scenarios. nih.gov
Other Relevant Reaction Mechanisms
Beyond hydrolysis, the chloromethyl group imparts reactivity that allows for other transformations.
The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage to generate a radical. This can be initiated by light or a radical initiator. nih.gov Once formed, this radical can participate in a variety of transformations, including hydrogen atom abstraction and addition to multiple bonds. nih.gov
Radical-mediated reactions offer a powerful tool for C-H functionalization. nih.gov For example, a nitrogen-centered radical derived from a sulfamate (B1201201) ester can mediate a 1,6-hydrogen-atom transfer (HAT) to achieve selective γ-C(sp³)–H chlorination. nih.gov While not directly involving this compound, this illustrates the potential for radical-mediated transformations involving C-H bonds in proximity to a functional group.
The Blanc chloromethylation is a reaction that introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride. libretexts.orgwikipedia.orgjk-sci.com This reaction proceeds via an electrophilic aromatic substitution mechanism. alfa-chemistry.com The formaldehyde is activated by the Lewis acid, making it a potent electrophile that is attacked by the aromatic π-system. wikipedia.orgorganic-chemistry.org
While this compound itself is not an aromatic compound and does not undergo this reaction, the Blanc chloromethylation is conceptually relevant as it is a primary method for synthesizing compounds containing a chloromethyl group attached to a carbon framework. chempanda.comorganicreactions.org Understanding its mechanism provides insight into the chemical properties and synthesis of chloromethylated compounds in general.
Reaction Kinetics Studies
The study of reaction kinetics provides quantitative information about the rates of chemical reactions and the factors that influence them.
The rate of hydrolysis of esters can be experimentally determined by monitoring the change in concentration of a reactant or product over time. rkmvccrahara.org For base-catalyzed hydrolysis, which is typically a second-order reaction, the rate law can be expressed as:
Rate = k[Ester][OH⁻]
Where k is the rate constant. The value of k can be determined by measuring the initial rate of the reaction at different initial concentrations of the ester and hydroxide ion. chegg.com
For example, the rate constant for the saponification of ethyl acetate (B1210297) with NaOH was found to be 7.8 x 10⁻² M⁻¹ min⁻¹. chegg.com Kinetic data for the hydrolysis of various esters, including those with halogen substituents, have been reported in the literature. researchgate.netresearchgate.netias.ac.in These studies often involve measuring the reaction rate at different temperatures to determine activation parameters such as the activation energy (Ea) and the pre-exponential factor (A). ias.ac.in
The rate of hydrolysis is influenced by both electronic and steric factors of the substituent groups on the ester. ias.ac.in Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.
Below is an interactive data table summarizing hypothetical kinetic data for the base-catalyzed hydrolysis of a halomethyl ester.
This table illustrates how the initial rate changes with reactant concentrations, allowing for the determination of the reaction order and the rate constant.
Temperature Dependence and Activation Parameters
The rate of chemical reactions, including those of this compound, is highly dependent on temperature. This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the temperature (T).
Temperature Effects:
Generally, an increase in temperature leads to an exponential increase in the reaction rate constant. ajpojournals.org This is because a higher temperature provides more kinetic energy to the reactant molecules, increasing the frequency and energy of collisions. Consequently, a larger fraction of molecules will possess the minimum energy required to overcome the activation energy barrier and form products. It is a common empirical observation that for many reactions, a 10°C rise in temperature can approximately double or triple the reaction rate. ajpojournals.org
The study of the neutral methanolysis of chloromethyl trichloroacetate (B1195264) in acetonitrile-methanol solutions provides insight into the thermodynamic parameters of such reactions. psu.edursc.org The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constant.
Activation Parameters:
The activation energy (Ea) represents the minimum energy barrier that must be surmounted for a reaction to occur. The enthalpy of activation (ΔH‡) is closely related to the activation energy and represents the change in heat content in going from the reactants to the transition state. A lower ΔH‡ indicates a lower energy barrier and a faster reaction at a given temperature.
The entropy of activation (ΔS‡) reflects the change in the degree of order or randomness when the reactants form the transition state. For bimolecular reactions like the S(_N)2 substitution on a chloromethyl ester, the transition state is more ordered than the separated reactants, as two molecules come together to form a single activated complex. This typically results in a negative value for ΔS‡. A more negative ΔS‡ implies a more ordered transition state, which can decrease the pre-exponential factor in the Arrhenius equation and thus slow the reaction rate.
The following table presents activation parameters for the methanolysis of chloromethyl trichloroacetate in a 0.119 mole fraction solution of methanol in acetonitrile (B52724), which can be considered as a model system to understand the energetic profile of reactions involving chloromethyl esters. psu.edursc.org
Interactive Data Table: Activation Parameters for the Methanolysis of Chloromethyl Trichloroacetate
| Parameter | Value | Units |
|---|---|---|
| ΔH‡ (at 298.15 K) | 33.7 ± 1.1 | kJ mol⁻¹ |
| ΔS‡ (at 298.15 K) | -201 ± 4 | J mol⁻¹ K⁻¹ |
| ΔG‡ (at 298.15 K) | 93.6 ± 1.2 | kJ mol⁻¹ |
These values, particularly the large negative entropy of activation, are consistent with a bimolecular, associative mechanism (B(_Ac)3), where the solvent (methanol) plays a crucial role in the transition state, acting as both a nucleophile and a general base catalyst. psu.edursc.org The study of the hydrolysis of chloromethyl dichloroacetate (B87207) in aqueous mixtures also reveals a significant temperature dependence of the heat capacity of activation (ΔCp‡), indicating a complex interplay between temperature and the solvation of the transition state. researchgate.net
Derivatization Strategies and Subsequent Functional Group Transformations
Modification of the Cyclopentane (B165970) Ring System
The functionalization of the cyclopentane ring in chloromethyl cyclopentanecarboxylate (B8599756) presents a synthetic challenge due to the relatively inert nature of the C-H bonds of the cycloalkane. Direct modification often requires harsh reaction conditions that could affect the ester and chloromethyl groups.
Strategies for cyclopentane ring modification typically involve the introduction of functional groups during the synthesis of the ring itself or through activation of C-H bonds. While specific examples for chloromethyl cyclopentanecarboxylate are scarce, general methods for cyclopentane synthesis and functionalization could be adapted. These include intramolecular cyclizations of suitable precursors or C-H activation/functionalization reactions catalyzed by transition metals. organic-chemistry.orgbaranlab.org Ring-opening reactions of the cyclopentane ring are also a possibility under specific conditions, potentially leading to linear aliphatic compounds. rsc.orgrsc.orgarxiv.org
Transformations of the Ester Linkage (e.g., Amide Formation, Reduction)
The ester group in this compound is amenable to several key transformations, providing access to other important functional groups such as amides and alcohols.
Amide Formation: The reaction of the ester with an amine (ammonolysis) or a primary or secondary amine leads to the formation of the corresponding amide. This transformation typically requires heating and may be catalyzed by acids or bases. The general mechanism involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, followed by elimination of the alcohol portion.
A general representation of this reaction is: Cyclopentane-COOCH₂Cl + RNH₂ → Cyclopentane-CONHR + CH₃OH
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, although exceptions exist for activated esters. masterorganicchemistry.comreddit.com The reduction with LiAlH₄ proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the primary alcohol. chemistrysteps.comlibretexts.orgyoutube.com
| Transformation | Reagent(s) | Product Functional Group |
| Amide Formation | Amine (RNH₂) | Amide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
Interactive Data Table: Transformations of the Ester Linkage
Conversion of the Chloromethyl Group to Other Functionalities (e.g., Aminomethylation via Delepine Reaction)
The chloromethyl group is a reactive handle that allows for the introduction of various functionalities through nucleophilic substitution reactions. learncbse.inbyjus.com The carbon-chlorine bond is susceptible to attack by a wide range of nucleophiles.
Aminomethylation via Delepine Reaction: A classic method for converting an alkyl halide to a primary amine is the Delepine reaction. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgsynarchive.com This reaction involves the treatment of the chloromethyl compound with hexamethylenetetramine (urotropine), followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. organic-chemistry.org This two-step process provides a clean route to the corresponding aminomethyl derivative.
The reaction proceeds as follows:
Cyclopentane-COOCH₂Cl + C₆H₁₂N₄ → [Cyclopentane-COOCH₂-C₆H₁₂N₄]⁺Cl⁻
[Cyclopentane-COOCH₂-C₆H₁₂N₄]⁺Cl⁻ + H₂O/HCl → Cyclopentane-COOCH₂NH₂·HCl + Formaldehyde (B43269) + Ammonium Chloride
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information about the chemical environment of each nucleus, allowing for the initial assignment of the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of chloromethyl cyclopentanecarboxylate (B8599756) is expected to show distinct signals corresponding to the different types of protons in the molecule. The chloromethyl group (-CH₂Cl) protons would typically appear as a singlet in the downfield region due to the deshielding effect of the adjacent oxygen and chlorine atoms. The protons on the cyclopentane (B165970) ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The proton at the C1 position of the cyclopentyl ring, being adjacent to the ester group, would be shifted further downfield compared to the other ring protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The most downfield signal is typically the carbonyl carbon of the ester group. The carbon of the chloromethyl group (-CH₂Cl) would also be significantly downfield due to the attached electronegative atoms. The carbons of the cyclopentane ring would appear at higher field strengths. The chemical shifts are influenced by their substitution and position relative to the ester group.
A summary of predicted ¹H and ¹³C NMR chemical shifts for chloromethyl cyclopentanecarboxylate is presented below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175 |
| -CH₂Cl | ~5.7 (s) | ~68 |
| Cyclopentyl-CH -COO | ~2.8 (m) | ~45 |
| Cyclopentyl-C H₂ | ~1.6-1.9 (m) | ~30 |
| Cyclopentyl-C H₂ | ~1.5-1.7 (m) | ~25 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR spectra of molecules and confirming their connectivity. mnstate.eduwikipedia.org These techniques distribute signals across two frequency axes, resolving overlapping peaks that can complicate 1D spectra. wikipedia.orgharvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY would show cross-peaks connecting all the adjacent protons within the cyclopentane ring, confirming their connectivity and helping to trace the ring system. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com It is invaluable for assigning which protons are attached to which carbons. For example, the singlet at ~5.7 ppm would show a correlation to the carbon signal at ~68 ppm, confirming the -CH₂Cl group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH). sdsu.eduemerypharma.com This is crucial for connecting different fragments of the molecule. Key expected correlations would include a cross-peak from the chloromethyl protons (-CH₂Cl) to the ester carbonyl carbon (C=O) and from the cyclopentyl proton at C1 to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov This technique is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal the spatial proximity between the chloromethyl group protons and specific protons on the cyclopentane ring, providing insight into the molecule's preferred conformation.
| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |
| COSY | Identifies coupled protons (¹H-¹H) | Cross-peaks between adjacent protons on the cyclopentane ring. |
| HSQC | Correlates protons to directly attached carbons (¹JCH) | Correlation between -CH₂Cl protons and the -CH₂Cl carbon. Correlations for all C-H bonds in the cyclopentyl ring. |
| HMBC | Correlates protons to carbons over 2-3 bonds (ⁿJCH) | Correlation from -CH₂Cl protons to the C=O carbon. Correlation from the C1-H of the cyclopentyl ring to the C=O carbon. |
| NOESY | Identifies protons close in space | Correlations between -CH₂Cl protons and nearby cyclopentyl ring protons. |
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid or condensed phases. nih.gov Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local structure, packing, and dynamics in the solid state. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are commonly used to obtain high-resolution spectra of solids. nih.gov For this compound, ¹³C CPMAS ssNMR could be used to study its crystalline form, identify the presence of different polymorphs (different crystal packing arrangements), and analyze its conformation in the solid state. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound by distinguishing it from other formulas with the same nominal mass. For this compound (C₇H₁₁ClO₂), HRMS would confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass.
| Ion | Formula | Calculated Exact Mass |
| [M]⁺ | C₇H₁₁³⁵ClO₂ | 162.04476 |
| [M]⁺ | C₇H₁₁³⁷ClO₂ | 164.04181 |
Note: The presence of chlorine results in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry or NMR, providing a powerful tool for analyzing complex mixtures.
GC-MS (Gas Chromatography-Mass Spectrometry): Assuming this compound is sufficiently volatile and thermally stable, GC-MS is an ideal technique for its analysis. nih.gov The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides a mass spectrum for identification. jmchemsci.com The electron ionization (EI) mass spectrum would show a molecular ion peak and a series of fragment ions, which can be used to deduce the structure. Potential fragmentation pathways could include the loss of a chlorine radical (•Cl), the chloromethyl group (•CH₂Cl), or the cyclopentyl ring.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique used for a wide range of compounds, particularly those that are not suitable for GC. nih.govnih.gov It couples a liquid chromatograph with a mass spectrometer. nih.gov This method would be effective for analyzing this compound in complex matrices. researchgate.net Different ionization techniques, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), could be employed depending on the compound's properties. nih.gov
LC-MS-NMR: This is a highly advanced hyphenated technique that combines liquid chromatography with both mass spectrometry and NMR spectroscopy. nih.gov It allows for the separation of components in a mixture by LC, followed by online analysis by both MS (for molecular weight and formula) and NMR (for detailed structural information). This powerful combination can provide unequivocal structure elucidation of compounds in complex mixtures without the need for prior isolation.
X-ray Crystallography for Absolute Stereochemistry and Supramolecular Assembly
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformational preferences, and, for chiral molecules, its absolute stereochemistry.
Research Findings: As of the current body of scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality, which can be a challenging and rate-limiting step.
Should a suitable crystal be obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. For this compound, which possesses a chiral center (depending on the substitution pattern), anomalous dispersion methods could be employed to determine the absolute configuration (R/S) of the stereocenter without ambiguity.
Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the formation of its supramolecular assembly. Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and crystal morphology.
Table 1: Potential X-ray Crystallography Analysis Parameters
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |
| Space Group | This would define the specific symmetry elements present within the crystal lattice. |
| Unit Cell Dimensions | Precise measurements of the lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Absolute Configuration | Determination of the R or S configuration at the chiral center(s) using techniques like anomalous dispersion. |
| Intermolecular Forces | Identification of non-covalent interactions (e.g., C-H···O) that dictate the crystal packing and supramolecular structure. |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful tools for identifying functional groups and providing a unique "fingerprint" for a compound.
Detailed Research Findings: While a publicly available, peer-reviewed full IR or Raman spectrum for this compound is not available, the expected characteristic absorption bands can be accurately predicted based on the analysis of its constituent functional groups and data from analogous structures like cyclopentane derivatives and chloromethyl esters. acs.orgnih.gov
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The most prominent feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch. Other key vibrations include the C-O stretching of the ester, the C-Cl stretching of the chloromethyl group, and various C-H stretching and bending modes of the cyclopentane ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It detects vibrations that result in a change in molecular polarizability. The C-H stretching modes of the aliphatic ring and the symmetric vibrations are typically strong in Raman spectra. researchgate.netaip.org
Table 2: Predicted Vibrational Spectroscopy Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |
| ~2850-2960 | C-H Stretch (Cyclopentane Ring) | IR, Raman | Strong |
| ~1735-1750 | C=O Stretch (Ester Carbonyl) | IR | Very Strong |
| ~1450 | C-H Bend (Cyclopentane Ring) | IR, Raman | Medium |
| ~1150-1250 | C-O Stretch (Ester) | IR | Strong |
| ~650-800 | C-Cl Stretch (Alkyl Halide) | IR, Raman | Medium-Strong |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. Gas and liquid chromatography are routinely used for the analysis of molecules like this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a molecule with the expected volatility of this compound, GC is an ideal method for purity assessment and quantification. scielo.brnih.govresearchgate.net
Detailed Research Findings: The analysis would typically be performed on a capillary column with a mid-polarity stationary phase, which can effectively resolve the target analyte from potential impurities, starting materials, or side-products. A flame ionization detector (FID) provides excellent sensitivity for carbon-containing compounds, making it suitable for purity checks. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) allows for the determination of the compound's molecular weight and fragmentation pattern, confirming its identity. nih.gov
Table 3: Illustrative Gas Chromatography (GC) Method Parameters
| Parameter | Suggested Condition | Purpose |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, VF-5ms) | General purpose, mid-polarity column suitable for resolving esters and alkyl halides. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolution and efficiency. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without degradation. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Temperature gradient to elute the compound in a reasonable time with good peak shape. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural confirmation. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique used to separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. It is particularly useful for less volatile or thermally sensitive compounds.
Detailed Research Findings: For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound would be retained on the column and then eluted by a gradient of increasing organic solvent concentration. Detection is typically achieved using an ultraviolet (UV) detector, as the ester carbonyl group exhibits absorbance at low wavelengths (around 210 nm). This method is effective for verifying purity and quantifying the compound in various matrices. psu.eduresearchgate.net
Table 4: Illustrative High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Suggested Condition | Purpose |
| Stationary Phase | Octadecylsilane (C18) | Nonpolar phase for reversed-phase separation. |
| Column Dimensions | 4.6 x 150 mm, 5 µm particle size | Common analytical column size for good efficiency and backpressure. |
| Mobile Phase | A: Water; B: Acetonitrile (B52724) | A polar solvent system for eluting moderately polar compounds. |
| Elution Mode | Gradient: 50% B to 95% B over 15 minutes | A solvent gradient ensures elution of the compound with good peak shape and resolution from impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm | Detection based on the UV absorbance of the ester functional group. |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it can exist as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is a specialized technique designed to separate these enantiomers, allowing for the determination of the enantiomeric excess (e.e.), a measure of chiral purity. uma.es
Detailed Research Findings: The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both chiral GC and chiral HPLC can be employed for this purpose. documentsdelivered.comgcms.cz
Chiral GC: Utilizes a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. This method is highly efficient for volatile enantiomers.
Chiral HPLC: Employs a column packed with a CSP, such as polysaccharide-based selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support). This is a widely applicable and robust method for a broad range of chiral compounds.
By integrating the peak areas of the two separated enantiomers (A1 and A2), the enantiomeric excess can be calculated using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| × 100.
Table 5: Potential Chiral Chromatography Methodologies
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Principle |
| Chiral HPLC | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Hexane/Isopropanol | Differential diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral polymer. |
| Chiral GC | Derivatized Cyclodextrin (e.g., permethylated β-cyclodextrin) | Helium | Enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity, leading to different retention times. |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine molecular energies, geometries, and the distribution of electrons. Such information is crucial for predicting a molecule's stability, reactivity, and interaction with other chemical species.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. fu-berlin.deacs.orgmdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of organic molecules. fu-berlin.decoe.edu
For Chloromethyl cyclopentanecarboxylate (B8599756), DFT calculations can be employed to determine several key characteristics:
Optimized Molecular Geometry: The lowest-energy three-dimensional arrangement of atoms can be precisely calculated, providing bond lengths, bond angles, and dihedral angles.
Electronic Energy: The total energy of the molecule in its ground electronic state is a primary output, which can be used to assess its thermodynamic stability.
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Chloromethyl cyclopentanecarboxylate, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the chloromethyl group's carbon atom, indicating sites for electrophilic and nucleophilic attack, respectively.
Below is a table of hypothetical data that could be obtained from DFT calculations on this compound, illustrating the types of insights gained.
| Property | Hypothetical Calculated Value | Significance |
|---|---|---|
| Total Electronic Energy | -842.123 Hartrees | Provides a baseline for comparing the stability of isomers or conformers. |
| HOMO Energy | -7.5 eV | Indicates the energy of the most available electrons for reaction. |
| LUMO Energy | -0.2 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data or empirical parameters. fiveable.me These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy. fiveable.mepnas.org
For a molecule like this compound, ab initio calculations would be valuable for:
Benchmarking: Providing highly accurate energy and geometry data against which results from less computationally expensive methods like DFT can be compared. pnas.org
Complex Electronic Phenomena: Investigating systems where DFT might be less reliable, such as in the detailed analysis of weak intermolecular interactions or excited states.
High-Accuracy Thermochemistry: Calculating precise heats of formation and reaction energies.
The choice of ab initio method involves a trade-off between accuracy and computational cost, as illustrated in the hypothetical comparison below.
| Method | Hypothetical Relative Computational Cost | Hypothetical Calculated Energy (Hartrees) |
|---|---|---|
| Hartree-Fock (HF) | Low | -841.567 |
| DFT (B3LYP) | Medium | -842.123 |
| MP2 | High | -842.345 |
| CCSD(T) | Very High | -842.456 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. rsc.org This approach allows for the exploration of the dynamic behavior of molecules, including conformational changes and interactions with their environment.
For this compound, the flexible five-membered ring is a key structural feature. Unlike the rigid planar representation often drawn, cyclopentane (B165970) and its derivatives adopt puckered, non-planar conformations to alleviate torsional strain. scribd.comdalalinstitute.comlibretexts.org The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent carbons are displaced in opposite directions from the plane of the other three. researchgate.netmasterorganicchemistry.com
MD simulations can be used to:
Explore Conformational Space: By simulating the molecule's movement over nanoseconds, MD can map the potential energy surface and identify the most stable conformers and the energy barriers between them.
Determine Conformational Preferences: The simulations would reveal which conformer (e.g., envelope or half-chair) is thermodynamically most stable for this compound and quantify the population of each conformer at a given temperature.
Analyze Intermolecular Interactions: By simulating a system containing many molecules, MD can provide insights into how they pack in the liquid or solid state and the nature of the forces (e.g., dipole-dipole, van der Waals) between them. tandfonline.comresearchgate.net
The following table presents hypothetical results from a conformational analysis, showing the relative stability of different puckered forms of the cyclopentane ring.
| Conformer | Hypothetical Relative Energy (kcal/mol) | Hypothetical Population at 298 K |
|---|---|---|
| Envelope (C1 out-of-plane) | 0.00 | ~45% |
| Half-Chair (C1, C2 displaced) | 0.25 | ~30% |
| Envelope (C3 out-of-plane) | 0.50 | ~25% |
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.netnih.gov By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, crucially, the transition state—the highest energy point on the reaction pathway that determines the reaction rate. smu.edu
A characteristic reaction of this compound is nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion. mdpi.comcomporgchem.com Computational modeling, typically using DFT, can elucidate this process by:
Locating Stationary Points: Calculating the optimized structures and energies of the reactants, the ion-dipole complex, the transition state, and the products.
Characterizing the Transition State: The transition state is identified as a first-order saddle point on the potential energy surface, confirmed by a single imaginary vibrational frequency corresponding to the bond-breaking and bond-forming process. acs.orgschrodinger.com
A hypothetical energy profile for the SN2 reaction of this compound with a bromide ion (Br⁻) is presented below.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Br⁻ | 0.0 |
| Transition State | [Br···CH₂(C₅H₉CO₂)···Cl]⁻ | +22.5 |
| Products | Bromomethyl cyclopentanecarboxylate + Cl⁻ | -5.2 |
Prediction and Interpretation of Spectroscopic Data
Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules. nih.gov By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental data.
Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies of a molecule. arxiv.org Each calculated frequency corresponds to a specific molecular motion, such as a C=O bond stretch or a C-H bond bend. This information is invaluable for assigning peaks in an experimental IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of atomic nuclei can be calculated, which can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. uncw.eduresearchgate.net These predicted spectra can help in assigning signals and confirming the structure of a synthesized compound.
The following table shows a hypothetical comparison between calculated and experimental spectroscopic data for this compound.
| Spectroscopy Type | Functional Group/Atom | Hypothetical Calculated Value | Hypothetical Experimental Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C=O Stretch | 1735 | 1740 |
| IR Frequency (cm⁻¹) | C-Cl Stretch | 750 | 745 |
| ¹³C NMR Shift (ppm) | Carbonyl Carbon (C=O) | 175.2 | 174.8 |
| ¹³C NMR Shift (ppm) | Chloromethyl Carbon (-CH₂Cl) | 45.8 | 46.3 |
| ¹H NMR Shift (ppm) | Chloromethyl Protons (-CH₂Cl) | 3.65 | 3.68 |
Theoretical Frameworks for Understanding Selectivity and Catalysis
Computational chemistry provides theoretical frameworks to understand and predict the outcome of reactions where multiple products are possible (selectivity) and to design molecules that can accelerate reactions (catalysis). nih.gov
Selectivity: For reactions involving this compound, theoretical models can predict stereoselectivity. wvu.edumasterorganicchemistry.com For instance, in a nucleophilic addition to the carbonyl group, computational analysis of the transition states for attack from the two different faces of the cyclopentane ring could determine which diastereomeric product is favored. This preference is often dictated by steric hindrance, which can be quantified by analyzing the computationally derived molecular structure. researchgate.net
Catalysis: Theoretical models are crucial in modern catalyst design. For a reaction involving this compound, such as its hydrolysis, computational methods could be used to screen potential catalysts. By modeling the interaction of the catalyst with the substrate and calculating the reaction pathway, researchers can identify catalysts that lower the activation energy most effectively, thus increasing the reaction rate. This in silico screening process can significantly accelerate the discovery of new and efficient catalytic systems.
Role in Advanced Organic Synthesis
Chloromethyl Cyclopentanecarboxylate (B8599756) Esters as Versatile Synthetic Intermediates
Chloromethyl cyclopentanecarboxylate is a versatile synthetic intermediate primarily due to the high reactivity of the chloromethyl group (-CH2Cl). This group functions as a potent electrophile, making it susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles such as amines, alcohols, and carbanions. This reactivity allows for the straightforward introduction of the cyclopentanecarboxylate framework onto other molecules.
The compound's utility is rooted in its ability to act as a building block. The carbon-chlorine bond can be cleaved to form a primary carbocation, which, although typically unstable, can be involved in reactions under specific conditions or proceed via an SN2 mechanism. evitachem.com This dual reactivity profile enables chemists to employ it in various synthetic strategies to forge new carbon-carbon and carbon-heteroatom bonds. Its structural analogs, such as (chloromethyl)cyclopropane (B127518) and (chloromethyl)cyclopentane, exhibit similar reactivity, serving as precursors for more complex molecules through reactions like Grignard reagent formation or substitution. stackexchange.comnih.gov
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 150864-99-6 | cymitquimica.combldpharm.com |
| Molecular Formula | C7H11ClO2 | Calculated |
| Molecular Weight | 162.62 g/mol | cymitquimica.com |
| Synonym | Cyclopentanecarboxylic acid, chloromethyl ester | cymitquimica.com |
Building Blocks for Complex Carbocyclic and Heterocyclic Architectures
The structure of this compound is particularly amenable to the synthesis of complex ring systems. It serves as a key starting material for constructing both carbocycles (rings containing only carbon atoms) and heterocycles (rings containing carbon and other atoms like nitrogen, oxygen, or sulfur).
In carbocyclic synthesis, the chloromethyl group can be used to initiate cyclization reactions. For instance, by reacting with a nucleophilic center within the same molecule (intramolecular reaction), it can form new cyclic structures. Furthermore, intermediates derived from related chloromethyl cycloalkanes, such as cyclopropylcarbinyl cations, are known to undergo rearrangement reactions, leading to ring expansions or the formation of intricate bicyclic systems. stackexchange.com This principle allows for the transformation of the initial cyclopentane (B165970) ring into larger or more complex carbocyclic frameworks.
For heterocyclic synthesis, the electrophilic chloromethyl group can react with dinucleophilic species. For example, a reagent containing both a nitrogen and an oxygen nucleophile could react with this compound to form a heterocyclic ring, incorporating the cyclopentane moiety as a substituent. The development of cascade reactions, which involve multiple bond-forming events in a single step, has provided efficient pathways to complex heterocycles from simple starting materials. nih.gov The reactivity of this compound makes it a suitable candidate for designing such elegant and efficient synthetic sequences.
Precursors for the Synthesis of Biologically Active Scaffolds (excluding specific drug actions or clinical efficacy)
The cyclopentane ring is a common structural motif found in numerous biologically active molecules, including prostaglandins (B1171923) and certain steroids. This compound serves as a valuable precursor for creating molecular scaffolds that are later elaborated into compounds with potential biological relevance.
A significant application is in the synthesis of carbocyclic nucleosides. nih.gov These are analogs of natural nucleosides where the sugar ring (ribose or deoxyribose) is replaced by a carbocyclic ring, such as cyclopentane. This modification can confer different biological properties. The synthesis of these complex molecules often relies on chiral cyclopentane derivatives that can be prepared using methodologies involving intermediates like this compound. By providing the core cyclopentane structure, it enables the subsequent addition of a nucleobase and other functional groups to build a library of novel compounds for biological screening. The development of practical methodologies for synthesizing chiral cyclopentenol (B8032323) derivatives highlights the importance of such building blocks in accessing biologically relevant chemical space. nih.gov
Strategic Utility in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, are processes where multiple transformations occur in a single synthetic operation without isolating intermediates. scilit.com These reactions are highly efficient as they reduce the number of steps, solvent waste, and purification efforts required to build complex molecules. nih.gov
This compound is strategically useful in designing such reactions due to its two distinct functional groups. A hypothetical cascade sequence could be initiated by a nucleophilic attack on the chloromethyl group. The resulting intermediate, now bearing the cyclopentanecarboxylate moiety, could be designed to undergo a subsequent intramolecular cyclization or rearrangement, potentially involving the ester group. For example, a Michael addition followed by an intramolecular alkylation is a common cascade strategy for building rings. nih.gov The compound's defined reactivity allows it to be incorporated into multicomponent reactions, where three or more reactants combine in a single step to form a product that contains portions of all starting materials.
Application in Protecting Group Chemistry (Conceptual Link to Chloromethyl Ethers)
In organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org The concept is well-illustrated by chloromethyl methyl ether (CH3OCH2Cl), commonly known as MOM-Cl. chempanda.com It reacts with alcohols to form a methoxymethyl (MOM) ether, which is stable under basic and nucleophilic conditions but can be easily removed (deprotected) with acid. uwindsor.calibretexts.orgtcichemicals.com
Conceptually, this compound can be viewed as an analog of MOM-Cl for alcohol protection. It could react with an alcohol (ROH) in the presence of a base to form a (cyclopentanecarboxymethoxy) ether (R-O-CH2-O-CO-C5H9). This new protecting group would be an acetal (B89532) ester. Like the MOM group, this group would be stable to certain reaction conditions. The deprotection would likely be achieved under different conditions than MOM ethers, potentially through hydrolysis of the ester linkage, offering an alternative strategy for selective deprotection in a complex synthesis.
Conceptual Comparison of Protecting Groups
| Feature | Chloromethyl Methyl Ether (MOM-Cl) | This compound (Conceptual) |
|---|---|---|
| Protecting Reaction | R-OH + CH3OCH2Cl + Base → R-O-CH2OCH3 | R-OH + C5H9COOCH2Cl + Base → R-O-CH2OCOC5H9 |
| Protected Form | Methoxymethyl (MOM) Ether (an acetal) | (Cyclopentanecarboxymethoxy) Ether (an acetal ester) |
| Stability | Stable to bases, nucleophiles, and reducing agents. uwindsor.catcichemicals.com | Expected stability to non-hydrolytic conditions. |
| Deprotection | Acid-catalyzed hydrolysis. libretexts.orgtcichemicals.com | Potentially via acid or base-catalyzed ester hydrolysis. |
Green Chemistry Principles in the Synthesis and Reactions of Halomethyl Cyclopentanecarboxylate Esters
Atom Economy Maximization in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgnumberanalytics.comwordpress.com An ideal reaction has an atom economy of 100%, meaning all reactant atoms are found in the final product, generating no waste by-products. libretexts.org
Traditional multi-step syntheses often suffer from low atom economy. For instance, a hypothetical synthesis of chloromethyl cyclopentanecarboxylate (B8599756) might first involve a Fischer esterification of cyclopentanecarboxylic acid with methanol (B129727), followed by a separate chlorination step of the methyl ester. The Fischer esterification itself, while common, produces water as a by-product, which lowers the atom economy. nrochemistry.commasterorganicchemistry.com Subsequent chlorination reactions might use reagents that contribute significant mass that does not end up in the final product.
To maximize atom economy, synthetic routes should favor addition, rearrangement, or catalytic reactions over substitution or elimination reactions, which inherently generate by-products. A more atom-economical approach for chloromethyl cyclopentanecarboxylate could involve the direct reaction of cyclopentanecarboxylic acid with a chloromethylating agent where all atoms are incorporated. For example, a reaction with chloromethyl chlorosulfate (B8482658) could be designed to produce the desired ester, although this specific reagent has its own handling concerns. phasetransfercatalysis.com The goal is to design a synthesis where the molecular weight of the desired product is as close as possible to the sum of the molecular weights of all reactants. acs.orglibretexts.org
| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |
| Route A (Two-Step) | 1. Cyclopentanecarboxylic acid + Methanol2. Methyl cyclopentanecarboxylate + SO₂Cl₂ | This compound | H₂O, HCl, SO₂ | Low |
| Route B (Direct Esterification) | Cyclopentanecarboxylic acid + Bromochloromethane (B122714) + Base | This compound | Base-HBr, Base-HCl | Moderate |
| Route C (Ideal Addition) | Hypothetical reaction involving direct addition to the carboxylic acid | This compound | None | 100% |
Note: The table above presents a conceptual comparison of potential synthetic strategies to illustrate the principle of atom economy. The specific reagents and resulting atom economy percentages are illustrative.
Waste Minimization and By-product Prevention Strategies
Closely related to atom economy, the principle of waste prevention is a cornerstone of green chemistry: it is better to prevent waste than to treat or clean it up after it has been created. aarf.asia Strategies for minimizing waste in the synthesis of halomethyl cyclopentanecarboxylate esters focus on improving reaction selectivity, using recyclable components, and avoiding stoichiometric reagents.
One of the primary sources of waste in chemical synthesis is the use of stoichiometric reagents, particularly in older, traditional methods. For example, using a strong base in a 1:1 molar ratio to deprotonate a carboxylic acid for subsequent alkylation generates at least one mole of salt waste for every mole of product. libretexts.org The shift from stoichiometric to catalytic processes is a key strategy for waste reduction. mdpi.comlabmanager.com A catalytic amount of a substance can facilitate the conversion of large quantities of reactants, dramatically reducing the waste stream.
Further strategies include:
Use of Recyclable Catalysts: Heterogeneous catalysts, such as solid acids (e.g., ion-exchange resins, zeolites), can be easily filtered off from the reaction mixture and reused, unlike homogeneous catalysts (e.g., sulfuric acid) which require neutralization and result in salt waste. mdpi.comorganic-chemistry.org
Process Intensification: Techniques like reactive distillation, where the reaction and separation of products occur in the same unit, can improve efficiency. researchgate.net For esterification, continuously removing the water by-product drives the equilibrium towards the product, increasing conversion and minimizing unreacted starting material waste. jove.comacs.org
Solvent Recycling: Choosing solvents that can be easily recovered and recycled minimizes solvent waste, which often constitutes the largest mass component of a non-solvent-free process.
Development of Catalytic and Biocatalytic Transformations
Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient, selective, and less wasteful syntheses. mdpi.com For halomethyl cyclopentanecarboxylate esters, both chemical catalysts and biocatalysts can offer significant advantages over traditional stoichiometric methods.
Catalytic Transformations: The synthesis of esters is often catalyzed by strong mineral acids like sulfuric acid, but these are corrosive and generate significant waste upon neutralization. mdpi.comchemguide.co.uk Greener alternatives include:
Solid Acid Catalysts: Materials like Amberlyst-15 (a sulfonated polystyrene resin) are effective for esterification, easily separable, and reusable, thus preventing waste. mdpi.com
Lewis Acids: Zirconium(IV) and Hafnium(IV) salts have been shown to be effective catalysts for direct ester condensation. organic-chemistry.org
Phase-Transfer Catalysis (PTC): PTC is particularly useful for reactions involving immiscible phases, such as the reaction of a water-soluble carboxylate salt with an organic-soluble alkylating agent. biomedres.us Using a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can facilitate the synthesis of chloromethyl esters under mild conditions, improving energy efficiency and potentially avoiding hazardous solvents. phasetransfercatalysis.comacs.orgkyushu-u.ac.jp Analogous systems using zinc(II) salts have proven effective for the rapid synthesis of other chloroalkyl ethers. organic-chemistry.org
Biocatalytic Transformations: Enzymes offer unparalleled selectivity and operate under mild conditions (ambient temperature and pressure, neutral pH), making them ideal green catalysts. researchgate.net
Lipases and Esterases: These enzymes are highly effective for catalyzing esterification reactions. psecommunity.orgmdpi.com Their use can avoid the harsh conditions and by-products associated with acid catalysis. Immobilized lipases, such as Novozym® 435, are widely used as they can be easily recovered and reused for multiple reaction cycles, making the process more economical and sustainable. mdpi.commdpi.comresearchgate.net
High Selectivity: A key advantage of enzymes is their chemo-, regio-, and enantioselectivity. This can eliminate the need for protecting groups when other functional groups are present on the cyclopentane (B165970) ring, thereby shortening the synthetic route and reducing waste. researchgate.net
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, HCl | Inexpensive, effective | Corrosive, generates salt waste, difficult to recycle |
| Heterogeneous Acid | Amberlyst-15, Zeolites | Recyclable, non-corrosive, easy separation | Can be less active than homogeneous catalysts, potential for pore blockage |
| Phase-Transfer (PTC) | Tetrabutylammonium bromide (TBAB) | Mild conditions, high yields, useful for multiphase systems | Catalyst may require separation from product |
| Biocatalyst (Enzyme) | Immobilized Lipase (B570770) (e.g., Novozym® 435) | Mild conditions, high selectivity, biodegradable, reusable | Higher initial cost, potential for enzyme denaturation, slower reaction rates |
Exploration of Safer Solvents and Reaction Media
For the synthesis of this compound, common esterification solvents might include toluene, dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF), all of which have significant health and environmental concerns. rsc.org Greener solvent strategies include:
Benign Replacements: Replacing hazardous solvents with safer alternatives is a primary goal. For example, acetonitrile (B52724) has been demonstrated as a greener solvent for Steglich esterification. nih.govjove.com Other recommended solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC). rsc.org
Deep Eutectic Solvents (DES): These are mixtures of quaternary ammonium salts and hydrogen bond donors. DES are non-volatile, often biodegradable, and can act as both the solvent and catalyst in esterification reactions, offering a novel and green reaction medium. tandfonline.com
Solvent-Free Conditions: The ideal scenario is to run the reaction without any solvent. Biocatalytic synthesis of esters can often be performed in a solvent-free medium, using an excess of one of the liquid reactants (e.g., the alcohol) as the solvent. mdpi.comresearchgate.net
Novel Green Solvents: Water and supercritical carbon dioxide (scCO₂) are considered highly green solvents due to their non-toxic and non-flammable nature, though their application depends on the specific reaction's solubility requirements. wikipedia.org
| Conventional Solvent | Hazard Profile | Greener Alternative(s) | Key Benefits of Alternative |
| Dichloromethane (DCM) | Suspected carcinogen, volatile | Ethyl acetate (B1210297), 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, potentially bio-based |
| N,N-Dimethylformamide (DMF) | Reproductive toxin, high boiling point | Dimethyl carbonate (DMC), Acetonitrile | Lower toxicity, easier removal |
| Toluene | Flammable, neurotoxin | Cyclopentyl methyl ether (CPME) | Lower peroxide formation, lower toxicity |
| Benzene | Carcinogen | Toluene (as a lesser evil), Heptane | Significantly lower carcinogenic risk |
Reduction of Unnecessary Derivatization Steps
In the context of a substituted cyclopentane ring, a synthetic route might require protecting a hydroxyl or amino group elsewhere on the ring before forming the chloromethyl ester. Each protection and subsequent deprotection step adds complexity and waste.
Strategies to reduce derivatization include:
Use of Chemoselective Reagents: Employing catalysts or reagents that selectively react with one functional group in the presence of others can eliminate the need for protection. Enzymes are particularly adept at this due to the specific shape of their active sites. researchgate.netmdpi.com For example, a lipase could selectively esterify a carboxylic acid group without affecting a hydroxyl group on the same molecule, operating under mild, neutral pH conditions where the hydroxyl group is unreactive.
One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reactor without isolating intermediates can significantly reduce waste from workup and purification steps. Phase-transfer catalysis, for example, can be used for multi-step sequences without intermediate isolation. phasetransfer.com A one-pot process could potentially combine the esterification and chloromethylation steps, avoiding the purification of an intermediate ester.
Energy Efficiency in Reaction Design
Chemical processes should be designed to minimize energy consumption, as energy production often relies on fossil fuels, contributing to greenhouse gas emissions. Reactions should ideally be conducted at ambient temperature and pressure. aarf.asia
In the synthesis of halomethyl cyclopentanecarboxylate esters, energy is typically consumed for heating reactions, distillation for purification, and solvent removal. Strategies to improve energy efficiency include:
Catalysis: By lowering the activation energy of a reaction, catalysts can enable processes to run at lower temperatures, thereby saving significant energy. mdpi.com Biocatalytic processes are a prime example, often running optimally at or near room temperature. mdpi.com
Alternative Energy Sources: The use of microwaves or ultrasound as energy sources can sometimes accelerate reaction rates dramatically, reducing reaction times from hours to minutes and thus lowering total energy consumption compared to conventional heating.
Solvent Choice: Using lower-boiling point solvents can reduce the energy required for their removal via distillation, although this must be balanced with safety considerations regarding volatility and flammability.
Emerging Research Directions and Interdisciplinary Applications
Supramolecular Assembly and Host-Guest Interactions with Cyclopentanecarboxylate (B8599756) Derivatives
The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are being applied to cyclopentanecarboxylate derivatives. These molecules can engage in host-guest interactions, where one molecule (the host) forms a complex with another (the guest). This is often driven by a combination of hydrophobic effects, van der Waals forces, and hydrogen bonding. nih.govnih.gov For instance, macrocyclic hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with suitable guest molecules, enhancing their solubility or stability. nih.govnih.gov While specific studies on chloromethyl cyclopentanecarboxylate are limited, the behavior of analogous structures provides insight into its potential.
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.orgrsc.org The solid-state organization of cyclopentanecarboxylate derivatives is dictated by the packing of molecules, influenced by factors like hydrogen bonding and other non-covalent interactions. X-ray crystallography is a critical tool for elucidating these three-dimensional structures. In a relevant study, the absolute configuration of a complex cyclopentane (B165970) carboxylate, synthesized via a domino reaction, was unequivocally verified by X-ray crystallographic analysis. nih.gov This technique provides precise information on bond lengths, angles, and intermolecular contacts, which is fundamental to understanding and predicting the crystal packing and solid-state properties of new derivatives. nih.gov The presence of the chloromethyl group could introduce specific interactions, such as halogen bonding, further influencing the crystal lattice.
In solution, cyclopentanecarboxylate derivatives have the potential to undergo self-assembly into larger, ordered structures. This process is governed by the balance of intermolecular forces between the molecules and their interactions with the solvent. While the broader class of host-guest complexes has been studied extensively in solution, detailing the thermodynamic and kinetic parameters of complex formation, specific data on cyclopentanecarboxylate derivatives remains an area for future exploration. nih.govrsc.orgbeilstein-journals.org The amphiphilic nature that could arise from the relatively nonpolar cyclopentane ring and the polar ester and chloromethyl groups suggests potential for aggregation or micelle formation in specific solvent systems.
Potential in Advanced Materials Science Applications
The functional groups present in this compound make it an intriguing candidate for the development of advanced materials. The reactive chloromethyl group, in particular, serves as a versatile handle for chemical modification.
This compound can be envisioned as a monomer or a modifying agent in polymer synthesis. The ester group could potentially participate in polymerization reactions, while the chloromethyl group offers a site for post-polymerization modification. A parallel can be drawn from the ring-opening polymerization (ROP) of other functionalized cyclic esters, such as α-chloromethyl-α-methyl-β-propiolactone. psu.edu In studies involving this compound, the strained four-membered ring undergoes ROP with or without an initiator to form a polyester. psu.edu The resulting polymer contains pendant chloromethyl groups that act as active sites for further chemical changes, allowing for the tailoring of the final material's properties. psu.edu This suggests a pathway for integrating the cyclopentanecarboxylate structure into polymer backbones, with the chloromethyl moiety available for grafting other molecules or cross-linking chains.
In the field of nanotechnology, functionalized organic molecules are crucial for surface modification of nanomaterials, which can enhance their properties and biocompatibility. mdpi.com Carbon nanomaterials, for example, are often functionalized to improve drug loading capacity or enable targeted delivery. mdpi.com The chloromethyl group of this compound could be used to covalently attach the molecule to the surface of nanoparticles, such as carbon nanotubes or metal oxides. This surface functionalization could alter the hydrophobicity, dispersibility, and interfacial properties of the nanomaterials, opening possibilities for applications in areas like drug delivery systems or advanced composites. mdpi.comnih.gov
Stereoselective Synthesis and Chiral Induction Studies
The creation of chiral molecules with high purity is a significant goal in organic synthesis, particularly for pharmaceutical applications. The cyclopentane ring is a common structural motif in bioactive compounds, making the stereoselective synthesis of its derivatives an active area of research. researchgate.net
Significant progress has been made in the highly stereoselective synthesis of complex cyclopentane carboxylates. nih.gov One notable strategy involves a domino reaction initiated by a rhodium vinylcarbene with enantiopure allyl alcohols. nih.gov This method allows for the formation of three new bonds and the installation of four contiguous stereocenters in a single pot, with high yields and excellent control over the stereochemistry (diastereo- and enantioselectivity). nih.gov The absolute configuration of the resulting cyclopentane product was confirmed through X-ray crystallography, demonstrating the reliability of the chiral induction. nih.gov Research has shown that matching the chirality of the catalyst and the alcohol substrate is crucial for achieving high levels of enantioselectivity. nih.gov
Table 1: Diastereoselective Synthesis of Cyclopentane Carboxylates
| Entry | Allyl Alcohol | Diazoacetate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (R)-1-phenylprop-2-en-1-ol | Methyl 2-diazo-2-butenoate | 72 | >20:1 | 94 |
| 2 | (S)-1-phenylprop-2-en-1-ol | Methyl 2-diazo-2-butenoate | 75 | 1:18 | 95 |
| 3 | (R)-1-(naphthalen-2-yl)prop-2-en-1-ol | Methyl 2-diazo-2-butenoate | 72 | >20:1 | 94 |
| 4 | (R)-1-(4-bromophenyl)prop-2-en-1-ol | Methyl 2-diazo-2-butenoate | 70 | >20:1 | 94 |
| 5 | (R)-1-(p-tolyl)prop-2-en-1-ol | Methyl 2-diazo-2-butenoate | 78 | >20:1 | 94 |
This interactive table summarizes the results from a rhodium-catalyzed domino reaction to produce chiral cyclopentane carboxylates, highlighting the high yields and stereoselectivity achieved. Data sourced from reference nih.gov.
These studies underscore the potential for developing sophisticated synthetic routes to chiral cyclopentanecarboxylate derivatives, which are valuable building blocks for complex target molecules. nih.govresearchgate.net
Flow Chemistry and Continuous Processing Approaches for Enhanced Efficiency
The synthesis and application of reactive compounds like this compound are increasingly benefiting from the adoption of flow chemistry and continuous processing. These methodologies offer significant advantages over traditional batch processing by providing superior control over reaction parameters, leading to improved safety, yield, and purity.
In a continuous flow setup, reactants are pumped through a network of tubes or channels where they mix and react. The small reactor volume inherent to flow systems allows for excellent heat transfer, minimizing the risk of thermal runaways, which can be a concern with reactive intermediates. This precise temperature control, along with controlled mixing, can lead to higher yields and fewer byproducts. For chloromethyl esters, flow chemistry can offer a safer way to handle potentially hazardous reagents and intermediates.
Recent advancements in continuous processing for alkyl carboxylates have demonstrated the potential for highly efficient and scalable synthesis. researchgate.net These systems can be operated for extended periods, producing large quantities of the desired product with consistent quality. The move from batch to continuous processing can also reduce reaction times significantly. For example, in analogous photochemical reactions, a switch from batch to a continuous flow setup decreased the reaction time from 6 hours to just 20 minutes. acs.org The application of such principles to the synthesis of this compound could streamline its production, making it more cost-effective and environmentally friendly.
Table 1: Comparison of Batch vs. Continuous Flow Processing for Ester Synthesis (Illustrative Data)
| Parameter | Traditional Batch Processing | Continuous Flow Processing | Potential Advantage for this compound |
| Reaction Time | Several hours to days researchgate.net | Minutes to hours acs.org | Increased throughput and efficiency |
| Temperature Control | Prone to hotspots | Precise and uniform | Enhanced safety and reduced byproduct formation |
| Scalability | Complex and non-linear | Straightforward by numbering-up researchgate.net | Easier transition from lab to industrial scale |
| Safety | Higher risk with reactive intermediates | Minimized reactor volume improves safety | Safer handling of the reactive chloromethyl group |
| Product Purity | Variable | High and consistent | Reduced need for extensive purification |
This table presents illustrative data based on general findings in ester synthesis to highlight the potential benefits of applying these technologies to this compound.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid generation and testing of new molecules and reaction conditions. Integrating this compound into these workflows could accelerate the discovery of new derivatives and applications.
Automated synthesis platforms can perform complex multi-step reactions with minimal human intervention, improving reproducibility and freeing up researchers' time. ethernet.edu.et For instance, robotic systems have been developed for the fully automated synthesis of plant-based plastics, capable of producing thousands of different materials in a year by automating processes like esterification. jst.go.jp Applying this technology to this compound could allow for the rapid creation of libraries of new compounds where the cyclopentanecarboxylate moiety is attached to various other molecules. Such automated processes have been successfully used in the synthesis of complex organic molecules, including those involving esterification steps. bris.ac.ukacs.org
High-throughput experimentation complements automated synthesis by allowing for the rapid screening of numerous reaction conditions. suschem.org HTE platforms, often combined with machine learning algorithms, can efficiently optimize reaction yields, identify novel catalysts, and discover new reaction pathways. nih.govbeilstein-journals.orgresearchgate.net For the synthesis of esters, HTE has been used to screen large numbers of additives and catalysts to find the optimal conditions for a desired transformation. nih.gov By employing HTE, researchers could quickly determine the ideal conditions for reactions involving this compound, such as its use in prodrug synthesis or materials science, thereby significantly reducing the time from discovery to application.
Table 2: Illustrative High-Throughput Experimentation (HTE) for Esterification Optimization
| Experiment No. | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Catalyst A | Toluene | 80 | 65 |
| 2 | Catalyst B | Toluene | 80 | 72 |
| 3 | Catalyst A | Dichloromethane (B109758) | 40 | 58 |
| 4 | Catalyst B | Dichloromethane | 40 | 61 |
| ... | ... | ... | ... | ... |
| 96 | Catalyst X | Acetonitrile (B52724) | 60 | 85 |
This table is a hypothetical representation of an HTE screen for an esterification reaction, demonstrating how multiple parameters can be varied simultaneously to quickly identify optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
